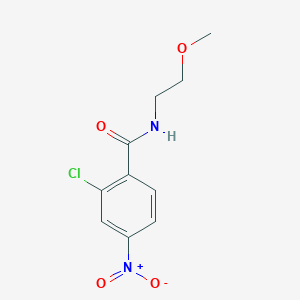
1-(2,6-difluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
Description
Piperazine derivatives are a class of compounds that have garnered attention due to their versatile chemical properties and potential applications in pharmaceuticals and material science. The focus on "1-(2,6-difluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine" involves understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves reactions such as alkylation, acidulation, and reduction of nitro groups. For example, Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, indicating a method that might be similar for the synthesis of the compound , with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods and crystallography. For instance, Wang et al. (2004) synthesized a compound through reactions between piperazine derivatives, highlighting the role of intramolecular and intermolecular interactions in defining the molecular structure (Wang et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives involves a range of reactions, including cyclocondensation and Mannich reactions, as highlighted by Rajkumar, Kamaraj, and Krishnasamy (2014) in their synthesis of novel piperazine derivatives, providing insight into the types of chemical reactions these compounds can undergo (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and melting points, can be inferred from their molecular structure and intermolecular interactions. While specific details on "1-(2,6-difluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine" are not available, studies on similar compounds, like those by Chilmonczyk et al. (2005), offer insights into how structural differences impact physical properties (Chilmonczyk et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure of piperazine derivatives. Studies like those by Jadhav, Raundal, Patil, and Bobade (2017) on novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid provide examples of how the functional groups and molecular framework affect the chemical behavior of these compounds (Jadhav et al., 2017).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-13-5-3-8-17(14(13)2)22-9-11-23(12-10-22)19(24)18-15(20)6-4-7-16(18)21/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSEUKNBPYNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4695079.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2,4-dimethoxyphenyl)urea](/img/structure/B4695110.png)

![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)

![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)

![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4695183.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4695186.png)